molecular formula C7H10N4O3 B1523319 Acetylamino-6-amino-3-methyluracil-13C4,15N3 CAS No. 1173022-65-5

Acetylamino-6-amino-3-methyluracil-13C4,15N3

Cat. No.: B1523319
CAS No.: 1173022-65-5
M. Wt: 205.13 g/mol
InChI Key: POQOTWQIYYNXAT-TUCXKDRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of AAMU

AAMU was first identified in the 1980s as a major urinary metabolite of caffeine, alongside 5-acetylamino-6-formylamino-3-methyluracil (AFMU) and 1-methyluric acid (1U). Early studies focused on its role in phenotyping NAT2 and CYP1A2 activities, as urinary ratios of AFMU/1X and (AFMU+1U+1X)/17U provided insights into interindividual variations in drug metabolism. The discovery of AAMU’s enzymatic origin—via NAT2-dependent acetylation of AFMU—clarified its role in caffeine detoxification pathways.

Significance in Caffeine Metabolism Research

AAMU’s prominence lies in its utility as a biomarker for evaluating drug-metabolizing enzyme activities. Key applications include:

Enzyme Metabolite Ratio Clinical Relevance
NAT2 AAMU/1-methylxanthine (1X) Identifies slow vs. rapid acetylators, influencing drug efficacy/toxicity.
CYP1A2 (AAMU + 1U + 1X)/1,7-dimethyluric acid (17U) Correlates with paraxanthine clearance and liver function.

In alcohol-associated liver disease (ALD), AAMU levels inversely correlate with disease severity, as reduced CYP1A2 activity diminishes paraxanthine metabolism. Receiver operating characteristic (ROC) analysis revealed AAMU’s diagnostic potential, with an area under the curve (AUC) of 0.819 for differentiating nonsevere ALD from severe alcohol-associated hepatitis.

Development of Isotopically Labeled [13C4,15N3] AAMU

The synthesis of [13C4,15N3] AAMU involves isotopic enrichment at specific positions to maximize mass spectrometric sensitivity. Key characteristics include:

Property Native AAMU [13C4,15N3] AAMU
Molecular Formula C₇H₁₀N₄O₃ [13C]₄C₃H₁₀[15N]₃NO₃
Molecular Weight 198.18 g/mol 205.13 g/mol
Isotopic Substitutions None 13C at positions 2,4,5,6; 15N at positions 1,3,6
CAS Number 19893-78-8 1173022-65-5

The labeled compound is synthesized via enzymatic or chemical methods using isotopically enriched precursors, such as [13C]-labeled glucose or urea. Its application in isotope dilution mass spectrometry (IDMS) ensures accurate quantification of endogenous AAMU in biological samples, with detection limits ≤25 nM.

Structural Relationship to Native AAMU

The core structure of AAMU comprises a uracil backbone (pyrimidin-2,4-dione) with substituents at positions 3,5, and 6:

  • Position 3 : Methyl group (-CH₃)
  • Position 5 : Acetylamino group (-NHCOCH₃)
  • Position 6 : Amino group (-NH₂)

The [13C4,15N3] variant retains this scaffold but incorporates 13C at carbons 2,4,5,6 and 15N at nitrogens 1,3,6. This isotopic labeling does not alter the compound’s chemical reactivity or metabolic pathways but enables precise differentiation from endogenous AAMU during mass spectrometric analysis.

Properties

IUPAC Name

N-(6-(15N)azanyl-3-methyl-2,4-dioxo-(2,4,5,6-13C4,1,3-15N2)1H-pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14)/i4+1,5+1,6+1,7+1,8+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQOTWQIYYNXAT-TUCXKDRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[13C]1=[13C]([15NH][13C](=O)[15N]([13C]1=O)C)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Acetylamino-6-amino-3-methyluracil (AAMU) is a significant metabolite of caffeine, known for its role in various biological activities. This compound has garnered interest due to its implications in drug metabolism and enzyme activity assessment. AAMU's chemical structure, molecular weight, and metabolic pathways contribute to its biological relevance.

  • Chemical Formula : C7_7H10_{10}N4_4O3_3
  • Average Molecular Weight : 198.1793 g/mol
  • CAS Registry Number : 19893-78-8
  • IUPAC Name : N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Biological Activity

AAMU is primarily studied for its role as a caffeine metabolite. Its biological activity is linked to the following aspects:

  • Metabolic Pathways :
    • AAMU is produced following the metabolism of caffeine in humans. It is formed through the action of various enzymes such as cytochrome P450 1A2 (CYP1A2), which is crucial for drug metabolism .
  • Enzyme Activity Assessment :
    • The ratio of urinary caffeine metabolites, including AAMU, serves as a biomarker for assessing the activity of CYP1A2 and other enzymes like N-acetyltransferase 2 (NAT2). This assessment is vital for understanding individual differences in drug metabolism and susceptibility to certain diseases .
  • Clinical Relevance :
    • Research indicates that variations in the metabolism of caffeine and its metabolites can influence the risk of developing exposure-related diseases. For instance, individuals with different NAT2 or CYP1A2 activities may experience varied risks associated with caffeine consumption .

Case Studies

Several studies have focused on AAMU and its implications in pharmacology:

  • A study highlighted the isolation and characterization of AAMU from human urine post-caffeine ingestion, confirming its role as a major metabolite .
  • Another investigation examined the stability of AAMU under different conditions, revealing that it can undergo structural changes when exposed to dilute bases or methanol, leading to other metabolites .

Data Tables

The following table summarizes key findings related to AAMU's biological activity:

Parameter Details
Metabolite 5-Acetylamino-6-amino-3-methyluracil (AAMU)
Source Major metabolite of caffeine
Enzymes Involved CYP1A2, NAT2
Biological Role Biomarker for enzyme activity
Stability Conditions Unstable in dilute base/methanol
Clinical Implications Risk assessment for drug metabolism

Scientific Research Applications

Biochemical Research

AAMU is utilized in various biochemical studies due to its isotopic labeling, which allows for precise tracking of metabolic processes. It aids in understanding the mechanisms of action for nucleic acids and their derivatives.

Case Studies

  • Metabolic Pathway Analysis : AAMU has been used to trace the metabolic pathways of nucleotides in cellular systems, providing insights into how cells utilize and process nucleic acids .
  • Drug Development : Researchers have employed AAMU in the development of new antiviral drugs by studying its interaction with viral RNA, which can enhance the efficacy of therapeutic agents targeting RNA viruses .

Analytical Chemistry

In analytical chemistry, AAMU serves as a reference standard for mass spectrometry (MS) and other analytical techniques. Its isotopic labeling enhances the detection sensitivity and specificity in complex biological samples.

Applications

  • Method Validation : AAMU is used in method validation for analytical procedures aimed at quantifying nucleic acid components in biological samples .
  • Quality Control : It plays a crucial role in quality control processes for pharmaceutical products that involve nucleic acid synthesis .

Pharmaceutical Applications

The pharmaceutical industry utilizes AAMU for its potential applications in drug formulation and testing. Its isotopic labeling allows for detailed pharmacokinetic studies.

Research Insights

  • Pharmacokinetics : Studies have shown that AAMU can be used to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates .
  • Targeted Drug Delivery : Research is ongoing into using AAMU as a component in targeted delivery systems for cancer therapies, leveraging its ability to interact with specific nucleic acid targets within tumor cells .

Genetic Engineering

AAMU's properties make it an important tool in genetic engineering applications, particularly in the design of RNA-based therapeutics and gene editing technologies.

Applications

  • RNA Interference (RNAi) : AAMU has been explored as a potential component in RNAi therapies, where it can enhance the stability and efficacy of small interfering RNAs (siRNAs) .
  • CRISPR Technologies : Its incorporation into CRISPR systems may improve the precision of gene editing by providing a stable marker for tracking edited genes .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: AAMU contains acetylamino and amino groups on the uracil ring, distinguishing it from dimethylated uric acid derivatives .
  • Isotopic Specificity: Unlike non-isotopic AFMU, AAMU-[13C4,15N3] enables precise quantification in mass spectrometry by avoiding overlap with endogenous metabolites .
  • Structural Analogues: Compounds like 1,7-dimethyluric acid share the uric acid backbone but lack the acetylated amino groups critical for NAT2 activity assays .

Metabolic and Analytical Roles

  • AAMU : A downstream metabolite of caffeine, used to calculate NAT2 acetylation rates. Its isotopic form minimizes matrix effects in LC-MS/MS .
  • AFMU: A precursor to AAMU in caffeine metabolism; however, non-isotopic AFMU is less stable and prone to hydrolysis, complicating quantification .
  • Methyluric Acids : Serve as endpoints in purine metabolism but lack utility in enzyme activity studies due to their distance from acetylation pathways .

Supplier Specifications

AAMU-[13C4,15N3] is available from multiple suppliers with varying purity grades (e.g., 97% in vs. ≥98% in ). In contrast, 1,3-dimethyluric acid-[13C4,15N3] is consistently ≥98% pure . This variability may reflect differences in synthesis protocols or quality control standards.

Pharmacokinetic Studies

AAMU-[13C4,15N3] has been critical in elucidating interindividual variability in NAT2 activity. For example, Schneider et al. (2003) used AAMU and AFMU ratios to phenotype "slow" versus "fast" acetylators, revealing genetic polymorphisms impacting drug metabolism .

Analytical Performance

The isotopic labeling of AAMU reduces ion suppression in LC-MS/MS, achieving detection limits <1 ng/mL. Comparatively, non-isotopic methylxanthines require extensive sample cleanup to avoid interference .

Preparation Methods

Acetylation Step

The key chemical transformation in the preparation is the acetylation of the amino group at the 5-position of the uracil ring:

  • The reaction typically employs acetic anhydride as the acetylating agent.
  • The starting material, 6-amino-3-methyluracil (with isotopic labeling), is treated with acetic anhydride under controlled conditions to introduce the acetylamino functional group at the 5-position.
  • Reaction conditions are optimized to achieve high yield and purity, often monitored by high-performance liquid chromatography (HPLC) to track conversion and minimize side reactions.

Isotopic Incorporation

  • The isotopic labeling is introduced either by starting with isotopically enriched precursors or by isotopic exchange reactions during synthesis.
  • The labeling pattern includes four ^13C atoms incorporated into the pyrimidine ring carbons and three ^15N atoms in the amino groups, ensuring the molecule’s mass and spectroscopic signatures are distinct from endogenous metabolites.

Purification and Characterization

  • The crude product undergoes purification using chromatographic techniques such as preparative HPLC.
  • Purity is assessed by analytical HPLC, with typical purity levels ≥97%.
  • Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), verifying both the chemical structure and isotopic enrichment.

Analytical Data and Quality Control

The following table summarizes key physicochemical and analytical properties relevant to the preparation and quality control of AAMU-[13C4,15N3]:

Parameter Details
Molecular Formula C7H10N4O3 (with ^13C and ^15N isotopes)
Molecular Weight 205.13 g/mol
Isotopic Enrichment ≥99% for ^13C, ≥98% for ^15N
Melting Point Approximately 305 °C
Purity ≥97% (by HPLC)
CAS Number 1173022-65-5
Key Functional Groups Acetylamino, amino, methyl, uracil ring
Analytical Techniques HPLC, NMR, MS

Research Findings on Synthesis Optimization

  • Recent studies emphasize the importance of controlling reaction parameters such as temperature, solvent, and reaction time to maximize acetylation efficiency while preserving isotopic integrity.
  • Monitoring by HPLC and spectrophotometry allows real-time assessment of reaction progress and product stability.
  • The isotopic labeling significantly enhances the compound’s utility as an internal standard by minimizing matrix effects and improving detection limits in LC-MS/MS assays, with detection thresholds below 1 ng/mL reported.

Comparative Analysis with Related Compounds

AAMU-[13C4,15N3] is structurally distinct from other methylxanthine metabolites such as 1,7-dimethyluric acid-[13C4,15N3] and AFMU (5-acetylamino-6-formylamino-3-methyluracil), primarily due to the acetylamino and amino groups on the uracil ring. This specificity is critical for its role in assessing N-acetyltransferase 2 (NAT2) enzyme activity and caffeine metabolism pathways.

Compound Name Molecular Weight (g/mol) Isotopic Labeling Key Functional Groups
5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU) 205.13 ^13C4, ^15N3 Acetylamino, amino, methyl, uracil
1,7-Dimethyluric Acid-[13C4,15N3] 204.11 ^13C4, ^15N3 Dimethyl, uric acid backbone
AFMU (non-isotopic) 226.19 None Acetylamino, formylamino, methyl

Summary of Preparation Method

Step No. Process Reagents/Conditions Purpose
1 Isotopically labeled precursor synthesis Use of ^13C/^15N enriched materials Incorporate isotopes into uracil scaffold
2 Acetylation Acetic anhydride, controlled temperature Introduce acetylamino group at 5-position
3 Purification Preparative HPLC Remove impurities and side-products
4 Characterization NMR, MS, HPLC Confirm structure and isotopic purity

Q & A

Q. What analytical methods are recommended for determining the purity and isotopic enrichment of 5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)?

To assess purity and isotopic enrichment, combine high-performance liquid chromatography (HPLC) with UV detection for quantifying chemical purity (≥97%) and mass spectrometry (MS) for verifying isotopic incorporation (e.g., 13C4 at 99% and 15N3 at 98%) . Isotopic labeling should be confirmed via high-resolution MS to distinguish the labeled compound from non-isotopic analogs (e.g., CAS 19893-78-8 vs. 1173022-65-5) .

Q. How should AAMU-[13C4,15N3] be stored to ensure stability in experimental settings?

Store the compound at -5°C to 5°C in a dry, light-protected environment to prevent degradation. Stability studies indicate that derivatives like AFMU (a related metabolite) can deformylate to AAMU under basic conditions, so avoid exposure to dilute bases or methanol during handling .

Q. What is the role of AAMU-[13C4,15N3] in caffeine metabolism studies?

AAMU is a stable isotope-labeled metabolite of caffeine used as an internal standard in quantitative urinary metabolite profiling . It enables precise measurement of acetylator phenotypes (slow vs. fast) by calculating molar ratios such as (AAMU)/(AAMU + 1-methyluric acid + 1-methylxanthine) via HPLC/UV .

Advanced Research Questions

Q. How can isotopic labeling of AAMU improve pharmacokinetic studies of caffeine metabolism?

The 13C and 15N labels allow tracer-based metabolic flux analysis , minimizing interference from endogenous compounds. For example, in pharmacokinetic models, the isotope-labeled AAMU can be used to track hepatic CYP1A2 activity and inter-individual variations in N-acetylation efficiency. Validate results using Hardy-Weinberg equilibrium analysis to ensure genotype-phenotype correlations are statistically robust .

Q. What experimental design considerations are critical when using AAMU-[13C4,15N3] to assess acetylator genotypes in population studies?

  • Sample Collection : Use 24-hour urine samples to account for diurnal variations in metabolite excretion.
  • Controls : Include non-isotopic AAMU as a reference to detect isotopic dilution effects.
  • Data Normalization : Normalize urinary metabolite concentrations (e.g., AAMU, 1-methyluric acid) to creatinine levels to correct for hydration status .
  • Phenotype-Genotype Discordance : Address outliers (e.g., individuals with distorted (AAMU)/(1-methylxanthine) ratios) by sequencing NAT2 alleles to resolve discrepancies between metabolic ratios and genetic data .

Q. How do isotopic effects influence the chemical stability of AAMU-[13C4,15N3] during long-term storage or analytical procedures?

The 15N labeling may increase susceptibility to hydrolytic degradation under acidic conditions due to altered electron density in the pyrimidine ring. Conduct accelerated stability tests (e.g., 40°C/75% RH for 6 months) and monitor degradation products like 5-acetylamino-6-formylamino-3-methyluracil using LC-MS/MS . Pre-treat samples with antioxidants (e.g., ascorbic acid) to mitigate oxidation .

Q. How can researchers resolve contradictions in metabolic ratio data when using AAMU-[13C4,15N3] as a biomarker?

  • Method Validation : Cross-validate HPLC/UV data with isotope dilution mass spectrometry (ID-MS) to confirm specificity.
  • Confounding Factors : Adjust for variables like renal clearance rates or concurrent medication use (e.g., CYP1A2 inhibitors).
  • Statistical Modeling : Apply multivariate regression to isolate the impact of acetylator phenotype from environmental or genetic confounders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylamino-6-amino-3-methyluracil-13C4,15N3
Reactant of Route 2
Reactant of Route 2
Acetylamino-6-amino-3-methyluracil-13C4,15N3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.